molecular formula C14H14O2 B14130445 1-Methoxy-2-(o-tolyloxy)benzene

1-Methoxy-2-(o-tolyloxy)benzene

Katalognummer: B14130445
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: JQWNCHIHDGRQIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-2-(o-tolyloxy)benzene is an organic compound with the molecular formula C14H14O2 It is a derivative of benzene, featuring methoxy and o-tolyloxy substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methoxy-2-(o-tolyloxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methoxybenzene with o-tolyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-2-(o-tolyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.

    Reduction: Reduction reactions can target the aromatic ring or substituents, leading to the formation of partially or fully hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing aromatic compounds.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-2-(o-tolyloxy)benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, such as fragrances and dyes.

Wirkmechanismus

The mechanism of action of 1-methoxy-2-(o-tolyloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy and o-tolyloxy groups influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its role in various chemical reactions and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methoxy-2-(methylthio)benzene
  • 1-Methoxy-2-(2-methylphenoxy)benzene
  • 1-Methoxy-4-nitrobenzene

Uniqueness

1-Methoxy-2-(o-tolyloxy)benzene is unique due to the presence of both methoxy and o-tolyloxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.

Eigenschaften

Molekularformel

C14H14O2

Molekulargewicht

214.26 g/mol

IUPAC-Name

1-methoxy-2-(2-methylphenoxy)benzene

InChI

InChI=1S/C14H14O2/c1-11-7-3-4-8-12(11)16-14-10-6-5-9-13(14)15-2/h3-10H,1-2H3

InChI-Schlüssel

JQWNCHIHDGRQIA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.